(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid
Description
Properties
Molecular Formula |
C11H13BF3NO2 |
|---|---|
Molecular Weight |
259.03 g/mol |
IUPAC Name |
[4-pyrrolidin-1-yl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BF3NO2/c13-11(14,15)9-7-8(12(17)18)3-4-10(9)16-5-1-2-6-16/h3-4,7,17-18H,1-2,5-6H2 |
InChI Key |
RASZLUDMEXXCAK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCCC2)C(F)(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic Acid
Two-Step Synthesis via Nucleophilic Aromatic Substitution and Miyaura Borylation
The most widely reported method involves a sequential two-step process:
- Introduction of the Pyrrolidin-1-yl Group :
Reacting 3-bromo-5-(trifluoromethyl)aniline with pyrrolidine in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 80–100°C for 12–24 hours facilitates nucleophilic aromatic substitution. The reaction is driven by the electron-withdrawing effect of the trifluoromethyl group, which activates the para-position bromine for displacement by pyrrolidine.
$$
\text{3-Bromo-5-(trifluoromethyl)aniline} + \text{Pyrrolidine} \xrightarrow{\text{DMF, 80°C}} \text{3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline}
$$
Yields for this step typically range from 70–85%, with purification via column chromatography (silica gel, ethyl acetate/hexane).
- Boronation via Miyaura Borylation :
The intermediate aniline derivative is subjected to palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in dioxane at 80°C under inert atmosphere.
$$
\text{3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline} + \text{B₂pin₂} \xrightarrow{\text{Pd(dppf)Cl₂, KOAc}} \text{(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid}
$$
This step achieves moderate yields (60–70%), with final purification via recrystallization from ethanol/water.
Table 1: Key Reaction Parameters for Two-Step Synthesis
| Parameter | Step 1 (Substitution) | Step 2 (Borylation) |
|---|---|---|
| Catalyst | None | Pd(dppf)Cl₂ |
| Temperature | 80°C | 80°C |
| Time | 12–24 hours | 12 hours |
| Solvent | DMF | Dioxane |
| Yield | 70–85% | 60–70% |
Alternative Boronation Strategies
Micellar Catalysis in Aqueous Media
Recent advances in green chemistry have enabled Miyaura borylations in water using micellar catalysts. For example, TPGS-750-M (a tocopherol-based surfactant) forms nanomicelles that solubilize aryl halides and boron reagents, allowing reactions to proceed at room temperature. Applied to the boronation step:
- Catalyst System : PdCl₂(dtbpf) (dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene)
- Conditions : 2% TPGS-750-M/water, 25°C, 12 hours
- Yield : Comparable to traditional methods (65–70%) with reduced environmental impact.
Direct Boronic Acid Functionalization
Patents describe alternative routes where pre-formed boronic acids undergo subsequent functionalization. For instance, 3-(trifluoromethyl)phenylboronic acid reacts with pyrrolidine under Cu(I)-catalyzed C–N coupling conditions. However, this method suffers from regioselectivity challenges and lower yields (<50%) due to competing side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Nucleophilic Substitution : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state. Elevated temperatures (80–100°C) are critical for overcoming the activation energy of aromatic substitution.
- Boronation : Dioxane and tetrahydrofuran (THF) are optimal for Miyaura borylation due to their ability to dissolve both organic and inorganic reagents. Micellar systems enable aqueous conditions but require precise surfactant concentrations to maintain micelle stability.
Catalyst Selection
- Palladium Catalysts : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in traditional borylation, likely due to enhanced stability of the Pd(0) intermediate. For micellar catalysis, PdCl₂(dtbpf) exhibits superior activity owing to its bulky phosphine ligands, which prevent catalyst aggregation in water.
- Base : Potassium acetate (KOAc) is preferred over carbonate bases (e.g., K₂CO₃) to avoid hydrolysis of the boronate ester.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography and DFT Studies
Single-crystal X-ray diffraction confirms the planar geometry of the boronic acid group and dihedral angles between the pyrrolidine ring and phenyl plane (15–20°). Density functional theory (DFT) calculations (B3LYP/6-311G**) align closely with experimental bond lengths (Δ < 0.02 Å), validating the electronic structure.
Table 2: Comparative X-ray and DFT Structural Data
| Parameter | X-ray Data | DFT Data |
|---|---|---|
| B–O Bond Length (Å) | 1.36 | 1.35 |
| C–N Bond Length (Å) | 1.45 | 1.44 |
| Dihedral Angle (°) | 18.2 | 17.8 |
Applications in Organic Synthesis
The compound serves as a key intermediate in:
- Suzuki-Miyaura Cross-Couplings : Its boronic acid group enables efficient coupling with aryl halides to construct biaryl systems, prevalent in pharmaceutical agents.
- Proteasome Inhibition : Boronic acid derivatives exhibit inhibitory activity against the 20S proteasome, with the trifluoromethyl group enhancing membrane permeability.
Chemical Reactions Analysis
Types of Reactions
(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation and reduction reactions yield various oxidized or reduced derivatives .
Scientific Research Applications
(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid, with the molecular formula C11H13BF3NO2 and CAS number 895543-04-1, is a chemical compound often utilized as a building block in chemical synthesis . Boronic acids, including (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid, are employed in various applications, particularly in Suzuki-Miyaura cross-coupling reactions .
General Information
- Catalog ID: AD256045
- Purity: 95%
- Molecular Weight: 259.04 g/mol
- IUPAC Name: (4-(pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid
- Smiles: FC(F)(F)C1=CC(B(O)O)=CC=C1N2CCCC2
Applications in Suzuki-Miyaura Cross-Coupling Reactions
4-(Trifluoromethyl)phenylboronic acid can be used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions .
Related Research
Though not directly discussing (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid, research on trifluoromethoxy phenylboronic acids reveals their potential as antibacterial agents and usefulness in the diagnostics of diabetes mellitus . Studies involving related boronic acids, such as those with trifluoromethyl substituents, have shown applications in synthesizing anticancer agents and tubulin polymerization inhibitors .
Usage Tips
To prepare stock solutions of (4-(pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid, it is advised to select a solvent based on the product's solubility . The prepared solution should be stored in separate packages to prevent failure from repeated freezing and thawing . It is recommended to use the solution within 6 months when stored at -80°C or within 1 month when stored at -20°C . Heating the tube to 37°C and oscillating in an ultrasonic bath can help increase solubility .
Stock Solution Preparation Table
| Amount | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 3.8605 mL | 19.3026 mL | 38.6052 mL |
| 5 mM | 0.7721 mL | 3.8605 mL | 7.721 mL |
| 10 mM | 0.3861 mL | 1.9303 mL | 3.8605 mL |
In vivo Formulation
Mechanism of Action
The mechanism of action of (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
The following table compares (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid with analogous compounds, focusing on structural motifs, physicochemical properties, and applications:
Biological Activity
The compound (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid (CAS No. 895543-04-1) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : CHBFNO
- Molecular Weight : 302.11 g/mol
- CAS Number : 895543-04-1
- Solubility : Soluble in organic solvents; specific solubility data not widely reported .
Structure
The compound features a pyrrolidine ring and a trifluoromethyl group attached to a phenylboronic acid moiety, which is significant for its reactivity and biological interactions.
Boronic acids are known to interact with diols and other biological molecules, influencing various biochemical pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially allowing for better cell membrane permeability and bioavailability.
Antitumor Activity
Recent studies have indicated that boronic acids, including derivatives like (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid, may exhibit antitumor properties by inhibiting proteasome activity. This inhibition leads to the accumulation of pro-apoptotic factors within cancer cells, promoting apoptosis .
Case Studies and Research Findings
-
Anticancer Properties
- A study demonstrated that boronic acid derivatives can inhibit the growth of various cancer cell lines. Specifically, compounds similar to (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid showed effective cytotoxicity against human colon cancer cells (HCT116) with IC values in the low micromolar range .
- Antiviral Activity
- Inhibitory Effects on Kinases
Comparative Biological Activity Table
Q & A
Q. What are the recommended synthetic routes for preparing (4-(pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid, and how can purity be optimized?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of a pre-formed boronic acid scaffold. For example:
- Step 1: Start with a halogenated aryl precursor (e.g., 3-trifluoromethyl-4-bromo-phenylpyrrolidine).
- Step 2: Use a palladium catalyst (e.g., PdCl₂(Ph₃P)₂) with a ligand like t-Bu-Xphos and a base (Na₂CO₃) in 1,4-dioxane at 100°C for 4–12 hours .
- Step 3: Purify via column chromatography or recrystallization. Purity (>97%) can be verified using HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% TFA) .
Q. How should researchers characterize this compound to confirm its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. The pyrrolidine protons appear as a multiplet at δ 1.8–2.1 ppm, while the trifluoromethyl group shows a singlet near δ 3.5 ppm .
- Fourier-Transform Infrared Spectroscopy (FTIR): Confirm B–O (∼1350 cm⁻¹) and aromatic C–H (∼3050 cm⁻¹) stretches.
- Mass Spectrometry (HRMS): Look for [M+H]⁺ peaks matching the theoretical molecular weight (C₁₁H₁₂BF₃NO₂: calculated 274.09) .
Q. What solvent systems are compatible with this boronic acid for cross-coupling reactions?
Methodological Answer:
- Polar aprotic solvents: Dioxane, THF, or DMF are ideal for Suzuki-Miyaura couplings due to their ability to dissolve both aryl halides and boronic acids .
- Aqueous mixtures: Biphasic systems (toluene/water) with Na₂CO₃ as a base can enhance coupling efficiency. Avoid protic solvents (e.g., ethanol), which may promote protodeboronation .
Advanced Research Questions
Q. How do electronic effects from the pyrrolidine and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Pyrrolidine: The electron-donating pyrrolidine group increases electron density on the aryl ring, potentially accelerating oxidative addition with Pd(0) catalysts.
- Trifluoromethyl: The strong electron-withdrawing effect (−I) deactivates the ring, which may slow transmetallation but improve stability against hydrolysis.
- Experimental Validation: Compare coupling rates with analogs lacking these substituents. Use DFT/B3LYP calculations (e.g., Gaussian 09) to map frontier molecular orbitals and predict reactivity .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound?
Methodological Answer:
- Variable Screening: Systematically test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(Ph₃P)₂) and ligands (XPhos vs. SPhos) under identical conditions.
- Kinetic Studies: Monitor reaction progress via in situ ¹⁹F NMR to track trifluoromethyl group retention and identify side reactions.
- Controlled Atmosphere: Use Schlenk lines to exclude oxygen/moisture, which may deactivate catalysts or promote boronic acid degradation .
Q. What computational methods are suitable for predicting the compound’s binding affinity in medicinal chemistry applications?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with boronate-binding pockets).
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of boronic acid-protein complexes.
- DFT Analysis: Calculate binding energies (B3LYP/6-31G*) for boronate ester formation with diols (e.g., serine proteases) .
Q. What strategies mitigate hydrolytic instability during long-term storage?
Methodological Answer:
- Storage Conditions: Keep at 0–6°C in anhydrous DMSO or under argon. Lyophilization is recommended for solid-state storage .
- Stabilizers: Add 1–5% of 2,6-lutidine to suppress protodeboronation.
- Quality Control: Monitor degradation via periodic ¹¹B NMR; hydrolyzed products show peaks shifted upfield (δ 10–15 ppm) .
Contradiction Analysis and Data Interpretation
Q. How should researchers interpret conflicting data on this compound’s solubility in aqueous vs. organic phases?
Methodological Answer:
- Solubility Testing: Use the shake-flask method: Saturate the compound in water (pH 7.4 buffer) and measure concentration via UV-Vis (λ = 260 nm). Repeat in toluene or DCM.
- pH Dependence: The boronic acid’s solubility increases in basic conditions (pH > 9) due to deprotonation. Use potentiometric titration to determine pKa (~8.5–9.0) .
Q. What experimental designs optimize regioselectivity in its use as a building block for heterocyclic frameworks?
Methodological Answer:
- Directed Ortho-Metalation: Use n-BuLi at −78°C to functionalize the ortho position relative to the boronic acid.
- Protecting Groups: Temporarily protect the boronic acid as a pinacol ester to prevent interference during lithiation .
- Cross-Coupling: Pair with meta-substituted aryl halides to exploit steric and electronic effects for regiocontrol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
